4-Methylumbelliferyl α-D-glucopyranoside: A Comprehensive Technical Guide for Researchers
4-Methylumbelliferyl α-D-glucopyranoside: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties and applications of 4-Methylumbelliferyl α-D-glucopyranoside, a key fluorogenic substrate for α-glucosidase. Tailored for researchers, scientists, and drug development professionals, this document details the compound's characteristics, experimental protocols for its use, and its influence on cellular signaling pathways.
Core Chemical Properties
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) is a heterocyclic compound widely used in biochemical assays. Its utility stems from its enzymatic cleavage by α-glucosidase to produce D-glucose and the highly fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is notably pH-dependent, a critical consideration for assay development.[1]
Below is a summary of the key chemical and physical properties of 4-Methylumbelliferyl α-D-glucopyranoside:
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.31 g/mol [2] |
| Appearance | White to off-white crystalline powder[3] |
| Purity | >99%[2] |
| Storage Temperature | -20°C[2][4] |
| Shelf Life | 1.5 years[2] |
Solubility:
| Solvent | Concentration |
| Pyridine | 50 mg/mL[2][5] |
| DMSO | 50 mg/mL[6] |
| DMF | 5 mg/mL[6] |
| 2% Acetone/Water (1:1) | Soluble[2][4] |
The enzymatic product, 4-methylumbelliferone (4-MU), exhibits pH-dependent fluorescence. Its excitation and emission maxima vary with pH, a crucial factor in designing and optimizing fluorescence-based enzyme assays.
| pH Range | Excitation Maximum (λex) | Emission Maximum (λem) |
| Low (1.97-6.72) | 320 nm[1] | 445-455 nm (increases as pH decreases)[1] |
| High (7.12-10.3) | 360 nm[1] | 445-455 nm[1] |
Enzymatic Reaction and Detection
The core application of 4-MUG is as a fluorogenic substrate for α-glucosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond in 4-MUG, releasing the fluorescent 4-MU molecule. This reaction forms the basis of a sensitive and widely used assay for measuring α-glucosidase activity.
Detailed Experimental Protocol: α-Glucosidase Activity Assay
This protocol outlines a general procedure for determining α-glucosidase activity using 4-MUG in a 96-well plate format. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.
Materials:
-
4-Methylumbelliferyl α-D-glucopyranoside (Substrate)
-
α-Glucosidase enzyme solution
-
Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.0-6.0)
-
Stop Solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.5)
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve 4-MUG in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with assay buffer to the desired working concentration (e.g., 1-5 mM).
-
Dilute the α-glucosidase enzyme in cold assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 20 µL of the enzyme solution to the appropriate wells.
-
Include a negative control with 20 µL of assay buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the 4-MUG working solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Protect the plate from light.
-
-
Terminate Reaction:
-
Stop the reaction by adding 100 µL of the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-MU.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from the experimental wells.
-
Enzyme activity can be quantified by comparing the fluorescence to a standard curve of 4-methylumbelliferone.
-
Involvement in Cellular Signaling Pathways
Recent research has revealed that 4-methylumbelliferone (4-MU), the product of the enzymatic reaction, is not merely a fluorescent reporter but also an active biological molecule. Notably, 4-MU has been shown to inhibit the synthesis of hyaluronic acid (HA).[4][7][8] This inhibition occurs through two primary mechanisms: the depletion of the cellular UDP-glucuronic acid pool and the downregulation of hyaluronan synthase (HAS) gene expression.[3][7][8]
The inhibition of HA synthesis by 4-MU has downstream effects on key cellular signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial in cell proliferation, survival, and migration.[6][9]
Studies have demonstrated that 4-MU can inhibit the phosphorylation of AKT and S6, key components of the PI3K/AKT pathway.[6][9] Conversely, it has been observed to increase the phosphorylation of ERK1/2, p38, and JNK, which are central to the MAPK signaling cascade.[6][10] These modulatory effects on critical signaling pathways underscore the potential of 4-MU as a therapeutic agent, particularly in cancer research where these pathways are often dysregulated.[6][9]
This technical guide provides a foundational understanding of 4-Methylumbelliferyl α-D-glucopyranoside for its effective application in research and development. The provided data and protocols are intended to serve as a starting point for assay design and further investigation into the broader biological effects of its fluorescent product, 4-methylumbelliferone.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The hyaluronic acid inhibitor 4-methylumbelliferone is an NSMase2 activator-role of Ceramide in MU anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Effect of 4-Methylumbelliferone in Epithelial Ovarian Cancer Cells Is Mediated by Disruption of Intracellular Homeostasis and Regulation of PI3K/AKT and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Effect of 4-Methylumbelliferone in Epithelial Ovarian Cancer Cells Is Mediated by Disruption of Intracellular Homeostasis and Regulation of PI3K/AKT and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
